

Application Notes and Protocols for the Synthesis of 1-(4-Cyanophenyl)guanidine

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine

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This document provides a detailed experimental protocol for the synthesis of **1-(4-Cyanophenyl)guanidine**, a key intermediate in the preparation of various pharmacologically active compounds, including the non-nucleoside reverse transcriptase inhibitor Etravirine.[\[1\]](#)[\[2\]](#) The protocol is based on the guanylation of 4-aminobenzonitrile.

Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₈ N ₄
Molecular Weight	160.18 g/mol [1] [3] [4]
Appearance	Off-White to White Solid/Crystal Powder [1]
Melting Point	220-222 °C (Solvent: Ethanol) [1]
CAS Number	5637-42-3 [2] [3] [4]

Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)guanidine

This protocol details the synthesis of **1-(4-Cyanophenyl)guanidine** from 4-aminobenzonitrile.

Materials and Reagents

Reagent	Formula	Molecular Weight	Quantity
4-Aminobenzonitrile	C ₇ H ₆ N ₂	118.14 g/mol	100 g
Methanol	CH ₃ OH	32.04 g/mol	500 mL
Concentrated Nitric Acid	HNO ₃	63.01 g/mol	161 mL
50% Aqueous Cyanamide	CH ₂ N ₂	42.04 g/mol	65.6 mL
Methyl-t-butyl ether (MTBE)	C ₅ H ₁₂ O	88.15 g/mol	500 mL
Water (for washing)	H ₂ O	18.02 g/mol	As needed
Acetone (for washing)	C ₃ H ₆ O	58.08 g/mol	As needed

Equipment

- Three-neck round-bottom flask (1 L)
- Reflux condenser
- Magnetic stirrer with heating mantle
- Thermometer
- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Vacuum source
- Drying oven

Procedure

- Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
- Cooling: Cool the resulting solution to 10-15 °C using an ice bath.
- Acid Addition: Slowly add 161 mL of concentrated nitric acid to the stirred solution while maintaining the temperature between 10-15 °C.
- Cyanamide Addition: Subsequently, add 65.6 mL of a 50% aqueous cyanamide solution to the reaction mixture.
- Reaction: Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours.[1]
- Precipitation: After 8 hours, cool the reaction mass to 0 °C in an ice bath.
- Product Isolation: Add 500 mL of methyl-t-butyl ether to the cooled mixture to precipitate the product.
- Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the solid sequentially with water and then with acetone.[1]
- Drying: Dry the collected solid in a vacuum oven to obtain **1-(4-Cyanophenyl)guanidine**. The expected yield is approximately 30 g.[1]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **1-(4-Cyanophenyl)guanidine**.

Safety Precautions

- Handle concentrated nitric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Methanol and methyl-t-butyl ether are flammable and should be handled away from ignition sources.
- The product, N-(4-Cyanophenyl)guanidine, is harmful if swallowed, in contact with skin, or if inhaled.^[1] Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye/face protection during handling.

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